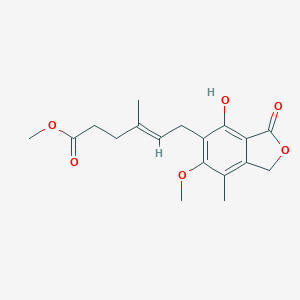

(E/Z)-Methyl mycophenolate

Description

Properties

IUPAC Name |

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXRQFLATDNYSS-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112946 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31858-66-9 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31858-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mycophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL MYCOPHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Methyl mycophenolate, also known as Mycophenolate mofetil (MMF), is a prodrug of mycophenolic acid (MPA). It primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.

Mode of Action

Methyl mycophenolate acts as a reversible inhibitor of IMPDH. By inhibiting this enzyme, MPA depletes guanosine nucleotides preferentially in T and B lymphocytes, thereby inhibiting their proliferation. This results in the suppression of cell-mediated immune responses and antibody formation.

Biochemical Pathways

The inhibition of IMPDH by MPA disrupts the de novo pathway of guanine nucleotide synthesis, which is the primary source of these nucleotides for lymphocytes. This disruption leads to a decrease in DNA and RNA synthesis, thereby suppressing the proliferation of T and B lymphocytes.

Pharmacokinetics

Methyl mycophenolate is rapidly absorbed in the small intestine. The maximum concentration of its active metabolite, MPA, is attained 60 to 90 minutes following an oral dose. The average bioavailability of orally administered mycophenolate mofetil was found to be 94%. Factors such as patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can significantly influence the pharmacokinetics of mycophenolate.

Result of Action

The action of Methyl mycophenolate leads to higher rates of successful transplantation by preventing the rejection of kidney, heart, or liver transplants. It also helps in the treatment of nephritis and other complications of autoimmune diseases. The drug’s action results in the suppression of the immune system, thereby preventing the body from attacking the transplanted organ or its own tissues in the case of autoimmune diseases.

Action Environment

The efficacy and stability of Methyl mycophenolate can be influenced by various environmental factors. For instance, concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can affect the drug’s action. Additionally, factors like patient’s renal function, serum albumin levels, sex, and ethnicity can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Methyl mycophenolate acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme involved in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, methyl mycophenolate disrupts purine metabolism, leading to a reduction in the proliferation of T and B lymphocytes.

Cellular Effects

Methyl mycophenolate has a broad impact on cellular functions. It suppresses the immune response by inhibiting lymphocyte proliferation, thereby preventing the formation of antibodies that could lead to transplant rejection. It also modulates the function of other immune and non-immune cells, which may contribute to its therapeutic effects.

Molecular Mechanism

The active form of methyl mycophenolate, mycophenolic acid (MPA), exerts its effects at the molecular level by binding to and inhibiting the enzyme IMPDH. This inhibition disrupts the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed.

Temporal Effects in Laboratory Settings

The effects of methyl mycophenolate can change over time in laboratory settings. For instance, the drug’s impact on glial proliferation and apoptosis after excitotoxic injury has been shown to vary at different time points post-injury.

Dosage Effects in Animal Models

The effects of methyl mycophenolate can vary with different dosages in animal models. For example, in dogs, the commonly used dosage of 10 mg/kg twice a day has been reported to be effective, but higher doses often result in unacceptable gastrointestinal toxicity.

Metabolic Pathways

Methyl mycophenolate is involved in the purine metabolic pathway. It inhibits the enzyme IMPDH, which plays a crucial role in the de novo synthesis of guanine nucleotides.

Transport and Distribution

It is known that the drug is rapidly absorbed and primarily metabolized in the liver, with renal excretion.

Biological Activity

Methyl mycophenolate, more commonly known as mycophenolate mofetil (MMF), is an immunosuppressive drug widely used in clinical settings, particularly in organ transplantation and autoimmune diseases. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Mycophenolate mofetil is a prodrug that is hydrolyzed to its active form, mycophenolic acid (MPA), which acts primarily as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This inhibition selectively affects lymphocytes since these cells rely heavily on the de novo synthesis pathway for purine nucleotides necessary for DNA and RNA synthesis. The following points summarize its mechanism:

- Inhibition of Lymphocyte Proliferation : MPA inhibits T-cell and B-cell proliferation by blocking the conversion of inosine monophosphate to xanthine monophosphate, leading to decreased guanosine triphosphate (GTP) levels, which are crucial for lymphocyte function .

- Reduction in Cytokine Production : By inhibiting lymphocyte activation, MPA reduces the production of pro-inflammatory cytokines, thereby modulating immune responses .

- Apoptosis Induction : MPA has been shown to increase apoptosis in activated T lymphocytes, enhancing its immunosuppressive effects .

Pharmacokinetics

The pharmacokinetic properties of MMF are crucial for understanding its efficacy and safety profile:

| Parameter | Value |

|---|---|

| Volume of Distribution | 3.6 to 4.0 L/kg |

| Protein Binding | 97% (mainly to albumin) |

| Metabolism | Hepatic via carboxylesterases 1 and 2 |

| Elimination Half-Life | Approximately 16 hours |

| Bioavailability | Varies with oral administration |

MMF is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1 to 6 hours post-dose. The enterohepatic recirculation contributes significantly to the drug's bioavailability .

Therapeutic Applications

MMF is primarily used in the following contexts:

- Organ Transplantation : It is a standard immunosuppressive therapy to prevent graft rejection in kidney, heart, and liver transplants. Its use has been associated with improved graft survival rates compared to other immunosuppressants .

- Autoimmune Diseases : MMF is effective in treating conditions such as lupus nephritis and rheumatoid arthritis. In a study involving 70 patients with lupus nephritis, 51% achieved complete remission after treatment with MMF .

- Ocular Inflammation : MMF has shown promise as a steroid-sparing agent in managing ocular inflammatory diseases, demonstrating significant improvement in symptoms while minimizing steroid side effects .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy and safety of MMF across various patient populations:

- Lupus Nephritis Study :

- Pediatric Use :

- Efficacy in Takayasu’s Arteritis :

Scientific Research Applications

Clinical Applications

-

Organ Transplantation

- Indication : Methyl mycophenolate is widely used to prevent organ rejection in kidney, heart, and liver transplants. It is often administered in combination with other immunosuppressants such as cyclosporine and corticosteroids .

- Mechanism : By inhibiting IMPDH, methyl mycophenolate disrupts the de novo synthesis of purines, thereby reducing the proliferation of T and B lymphocytes essential for immune responses against transplanted organs .

-

Autoimmune Diseases

- Conditions Treated :

- Systemic Lupus Erythematosus (SLE) : Methyl mycophenolate has shown efficacy in managing lupus nephritis and other manifestations of SLE .

- Anti-NMDAR Encephalitis : A study indicated that MMF could serve as a second-line treatment for this severe autoimmune encephalitis, demonstrating safety and potential effectiveness .

- Dermatitis and Psoriasis : Approved for treating psoriasis, methyl mycophenolate has been explored for its topical formulations to enhance skin penetration and efficacy against skin symptoms .

- Conditions Treated :

- Neurological Disorders

Data Tables

| Application Area | Condition | Key Findings |

|---|---|---|

| Organ Transplantation | Kidney/Heart/Liver Rejection | Effective when combined with other immunosuppressants |

| Autoimmune Diseases | Lupus Nephritis | Reduces disease activity; effective in long-term use |

| Neurological Disorders | Anti-NMDAR Encephalitis | Safe and effective as a second-line therapy |

| Dermatological Conditions | Psoriasis | Approved for treatment; topical formulations under study |

Case Studies

- Pediatric Anti-NMDAR Encephalitis

- Psoriasis Treatment

- Neuroprotection Studies

Comparison with Similar Compounds

Mycophenolate Mofetil (MMF)

Structural and Pharmacokinetic Differences :

- MMF is the 2-morpholinoethyl ester of MPA, whereas methyl mycophenolate is the methyl ester. This structural distinction impacts hydrolysis rates and bioavailability. MMF is rapidly hydrolyzed to MPA in vivo, achieving peak plasma concentrations within 1–2 hours, while methyl mycophenolate is primarily a synthetic precursor .

- Bioequivalence: Enteric-coated mycophenolate sodium (EC-MPS), another MPA prodrug, shows comparable bioavailability to MMF but with delayed absorption (Tₘₐₓ: 1.5–2.5 hours vs. 0.8–1.5 hours for MMF) .

Clinical Efficacy :

- In renal transplant recipients, MMF (1–1.5 g/day) and EC-MPS (720–1080 mg/day) demonstrate equivalent mycophenolic acid exposure (AUC₀–₁₂: 30–60 mg·h/L) .

- MMF outperforms azathioprine in reducing acute rejection rates (20% vs. 40%) and exhibits a superior tolerability profile .

Table 1: Key Pharmacokinetic Parameters of MMF vs. EC-MPS

| Parameter | MMF | EC-MPS |

|---|---|---|

| Tₘₐₓ (hours) | 0.8–1.5 | 1.5–2.5 |

| AUC₀–₁₂ (mg·h/L) | 30–60 | 30–60 |

| Dose Equivalence | 1 g ≈ 720 mg | 720 mg ≈ 1 g |

| Common Side Effects | Diarrhea (30%) | Nausea (15%) |

| Reference |

Mycophenolic Acid (MPA)

Direct Metabolite Comparison :

- MPA, the active metabolite of both MMF and methyl mycophenolate, inhibits inosine monophosphate dehydrogenase (IMPDH), blocking lymphocyte proliferation. Methyl mycophenolate itself lacks direct immunosuppressive activity but serves as a prodrug .

- Therapeutic Monitoring : MPA's AUC correlates with clinical outcomes in lupus nephritis, with optimal efficacy at 30–60 mg·h/L .

Metabolic Pathways :

- MMF is metabolized by CYP17A1 and CYP3A5, while methyl mycophenolate undergoes hepatic esterase-mediated hydrolysis .

Azathioprine and Methotrexate

Efficacy in Autoimmune Diseases :

- MMF achieves faster response rates than methotrexate in uveitis (median time-to-success: 4.2 vs. 6.1 months) but is cost-prohibitive in long-term use .

- Compared to azathioprine, MMF reduces relapse risk in neuromyelitis optica spectrum disorder (NMOSD) by 50% but has higher infection risks .

Table 2: Immunosuppressant Comparison in Autoimmune Diseases

Structural Analogues and Derivatives

- Mycophenolic Acid β-D-Glucuronide: A metabolite of MPA with enhanced solubility, synthesized using methyl mycophenolate as a precursor .

- Penic Acid J: A natural glucosylated derivative of methyl mycophenolate isolated from Rhizopus oryzae, demonstrating novel bioactivity .

Preparation Methods

Esterification via Acid Catalysis

The most direct method for synthesizing methyl mycophenolate involves the esterification of mycophenolic acid with methanol under acidic conditions. In this approach, MPA reacts with methanol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol displaces the acidic proton of MPA’s carboxylic acid moiety.

Patent WO2009084008A1 highlights the use of thionyl chloride to generate MPA’s acid chloride intermediate, which subsequently reacts with methanol to yield the methyl ester. This method avoids prolonged reaction times associated with traditional esterification, achieving yields exceeding 80% under optimized conditions. For instance, Example 9 of the patent describes dissolving MPA in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), followed by thionyl chloride addition at 10°C. The resulting acid chloride is then treated with sodium methoxide in toluene, yielding methyl mycophenolate with a purity of 99.8% by HPLC.

Alkali Metal-Mediated Transesterification

Alternative routes employ alkali metal alkoxides to facilitate transesterification. For example, sodium methoxide in methanol deprotonates methanol, enhancing its nucleophilicity for ester formation. Patent WO2009084008A1 demonstrates this approach by reacting MPA with sodium methoxide in toluene under reflux conditions. The process eliminates water via azeotropic distillation, shifting the equilibrium toward ester formation. This method reduces dimeric impurities to <0.5%, a significant improvement over earlier acid-catalyzed routes.

Solvent Systems and Reaction Optimization

Role of Aprotic Solvents

Non-polar solvents such as toluene, xylene, and cyclohexane are preferred for their ability to dissolve MPA while facilitating water removal. In Example 6 of WO2009084008A1, a 50:50 mixture of toluene and xylene at 145°C enables rapid reaction completion (50 minutes) with 85% yield and 99.2% purity. The high boiling point of xylene ensures sustained reflux without solvent degradation, while toluene aids in azeotropic water separation.

Temperature and Kinetic Control

Elevated temperatures (110–145°C) accelerate reaction kinetics but risk thermal degradation of MPA’s sensitive isobenzofuranone ring. Patent WO2005105771A1 addresses this by employing stepwise heating: initial mixing at 70°C followed by gradual temperature escalation to 145°C. This protocol minimizes side reactions, achieving impurity levels below 0.4% for critical byproducts like Compound V.

Impurity Profiling and Mitigation Strategies

Major Byproducts and Their Origins

The synthesis of methyl mycophenolate is complicated by two primary impurities:

-

Compound V : A dimeric ester formed via Michael addition of MPA’s α,β-unsaturated ketone moiety.

-

Iron Contaminants : Trace iron from reactor corrosion during thionyl chloride use, imparting undesirable coloration.

Patent WO2009084008A1 identifies Compound V concentrations up to 0.52% in early-stage reactions, necessitating purification via acidic washings and recrystallization. For instance, Example 8 employs 3% aqueous HCl to protonate residual MPA, followed by toluene extraction and sodium bicarbonate neutralization, reducing Compound V to <0.3%.

Advanced Purification Techniques

Crystallization from mixed solvents (e.g., ethyl acetate/hexane) enhances purity by exploiting differential solubility. After extraction, the crude ester is dissolved in warm ethyl acetate and gradually cooled to induce crystallization. This step removes non-polar impurities, yielding pharmaceutical-grade methyl mycophenolate with >99.5% purity.

Industrial-Scale Production and Economic Considerations

Catalytic Efficiency and Cost Metrics

Large-scale synthesis prioritizes catalyst recyclability and solvent recovery. The use of sodium methoxide (0.15 molar equivalents relative to MPA) offers a cost-effective catalyst system, as highlighted in WO2005105771A1. Methanol, a byproduct of transesterification, is distilled and reused, reducing raw material costs by ~20% compared to single-use solvent systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for structural confirmation. The methyl ester’s NMR spectrum (Fig. 1 of WO2009084008A1) displays characteristic singlet peaks at δ 3.65 ppm (methoxy group) and δ 5.21 ppm (morpholinyl ethyl protons). IR spectroscopy further confirms ester formation via a strong carbonyl stretch at 1759 cm.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity analysis. Patent methods specify a C18 column and acetonitrile/water mobile phase, achieving baseline separation of methyl mycophenolate from MPA and Compound V. Acceptance criteria for pharmaceutical batches require ≤0.1% MPA and ≤0.3% total impurities .

Q & A

Q. How should researchers mitigate batch-to-batch variability in Methyl Mycophenolate preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.